molecular formula C21H18F3NO4S2 B2583907 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 946348-25-0

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2583907
CAS No.: 946348-25-0
M. Wt: 469.49
InChI Key: KCCPZSFOHRXHGC-UHFFFAOYSA-N
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Description

The compound N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide features a benzamide core substituted with a 3-(trifluoromethyl) group, a 4-methoxybenzenesulfonyl moiety, and a thiophen-2-yl ethyl chain. Its synthesis likely involves Friedel-Crafts reactions and nucleophilic substitutions, as seen in analogous sulfonyl-containing compounds . The trifluoromethyl group enhances metabolic stability and hydrophobicity, while the thiophene and sulfonyl groups contribute to electronic and steric properties, influencing binding interactions .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S2/c1-29-16-7-9-17(10-8-16)31(27,28)19(18-6-3-11-30-18)13-25-20(26)14-4-2-5-15(12-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCPZSFOHRXHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituents

Target Compound vs. Nitazoxanide ()
  • Target Compound : Benzamide with 3-(trifluoromethyl), 4-methoxybenzenesulfonyl, and thiophen-2-yl ethyl groups.
  • Nitazoxanide : Benzamide with a 5-nitrothiazolyl substituent.
  • Key Differences :
    • The nitro group in nitazoxanide is electron-withdrawing but metabolically labile, whereas the trifluoromethyl group in the target compound offers greater stability .
    • The sulfonyl group in the target compound may improve solubility compared to nitazoxanide’s thiazole ring .
Target Compound vs. Filapixant ()
  • Filapixant : Benzamide with a trifluoromethylpyrimidine and morpholinylmethoxy group.
  • Key Differences: Filapixant’s pyrimidine and morpholine substituents enable purinoreceptor antagonism, while the target compound’s thiophene and sulfonyl groups suggest divergent biological targets .

Heterocyclic Moieties

Target Compound vs. Thienylmethylthio-Benzamide Derivatives ()
  • Example : N-[2-[(3-thienylmethyl)thio]-benzamide.
  • Key Differences :
    • The target compound’s thiophen-2-yl ethyl group is directly linked via a sulfonyl bridge, whereas thienylmethylthio derivatives use a thioether linkage. This structural variation impacts oxidation resistance and binding kinetics .
Target Compound vs. Dihydrothiazole-Benzamide Derivatives ()
  • Example : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide.
  • Key Differences :
    • Dihydrothiazole rings introduce additional nitrogen atoms, enabling hydrogen bonding, unlike the sulfur-only thiophene in the target compound. This may alter bioavailability or target specificity .

Antiparasitic and Antiviral Activity

  • Nitazoxanide : Broad-spectrum antiparasitic and antiviral agent via interference with pyruvate:ferredoxin oxidoreductase (PFOR) .

Data Table: Structural and Functional Comparison

Compound Name Core Key Substituents Heterocycle Bioactivity Metabolic Stability
Target Compound Benzamide 3-(CF₃), 4-MeO-C₆H₄-SO₂, thiophen-2-yl ethyl Thiophene Potential antiviral High (CF₃)
Nitazoxanide () Benzamide 5-Nitrothiazolyl Thiazole Antiparasitic Moderate (NO₂)
Filapixant () Benzamide CF₃-pyrimidine, morpholine Pyrimidine Purinoreceptor antagonist High (CF₃)
N-[2-[(3-thienylmethyl)thio]-benzamide (8) Benzamide Thienylmethylthio Thiophene Cancer therapy Moderate (S-linker)

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for sulfonamide-triazole hybrids, involving hydrazide intermediates and halogenated ketones .
  • Structure-Activity Relationships: The 4-methoxybenzenesulfonyl group enhances solubility compared to non-sulfonylated analogs . The trifluoromethyl group improves resistance to oxidative metabolism relative to nitro or cyano substituents .
  • Therapeutic Gaps: While similar compounds target purinoreceptors or PFOR, the target compound’s unique substituents may address resistance in antiviral or antiparasitic therapies.

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has a molecular formula of C21H21F3N1O5S1C_{21}H_{21}F_3N_1O_5S_1 and a molecular weight of 431.5 g/mol. Its structure includes a methoxybenzenesulfonyl group, a thiophene moiety, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC21H21F3N1O5S1
Molecular Weight431.5 g/mol
SolubilityNot specified
Melting PointNot specified

Antiviral Properties

Recent studies have indicated that derivatives of benzamide, including this compound, may exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown effectiveness against Hepatitis B virus (HBV) by increasing the intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication . The mechanism involves enhancing the immune response against viral replication, making it a candidate for further development in antiviral therapies.

Antimicrobial and Anticancer Activities

The compound has also been investigated for its antimicrobial and anticancer properties. Research suggests that compounds with similar structural features, such as thiophene rings and methoxy groups, exhibit significant antimicrobial activity against various pathogens. Additionally, some derivatives have demonstrated anticancer effects by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering their activity and subsequently affecting cellular responses.
  • Gene Expression Regulation : The compound might influence the expression of genes involved in important cellular processes, including those related to immune responses and cell cycle regulation .

Case Studies

  • Antiviral Efficacy Against HBV :
    • A study evaluated the efficacy of benzamide derivatives against HBV using HepG2 cells. The results indicated that certain derivatives significantly reduced HBV DNA levels in treated cells, suggesting potential for therapeutic development .
  • Anticancer Activity :
    • In vitro studies have shown that related compounds induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests that this compound may share similar properties.

Q & A

Q. Monitoring Methods :

TechniquePurposeReference
Thin-layer chromatography (TLC)Track reaction completion and purity
HPLCQuantify intermediates and final product

What spectroscopic and crystallographic methods confirm its structural identity?

Basic Research Question
Characterization relies on multi-modal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and stereochemistry.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, amide C=O stretches).
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

How do functional groups (sulfonyl, thiophene, trifluoromethyl) influence bioactivity?

Basic Research Question

  • Sulfonyl Group : Enhances binding to enzymatic targets (e.g., sulfonamide-sensitive proteases) via polar interactions .
  • Thiophene Moiety : Participates in π-π stacking with aromatic residues in biological targets .
  • Trifluoromethyl Group : Increases metabolic stability and hydrophobic binding affinity .

What advanced techniques elucidate its mechanism of action?

Advanced Research Question
Mechanistic studies employ:

TechniqueApplicationReference
Molecular DockingPredict binding modes to targets (e.g., enzymes)
Surface Plasmon Resonance (SPR)Measure real-time binding kinetics and affinity
Fluorescence SpectroscopyMonitor conformational changes upon target binding

How can researchers resolve contradictions in reported bioactivity data?

Advanced Research Question
Discrepancies may arise from:

  • Solubility Differences : Use solubility assays (e.g., nephelometry) in varied buffers .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies.
  • Target Selectivity : Perform comparative binding assays against related proteins .

What strategies optimize bioactivity through structural modifications?

Advanced Research Question
Structure-activity relationship (SAR) studies guide optimization:

  • Modify Sulfonyl Substituents : Replace 4-methoxy with electron-withdrawing groups to enhance target affinity.
  • Thiophene Replacement : Test furan or pyrrole analogs for improved π-stacking .
  • Trifluoromethyl Positioning : Explore meta vs. para substitutions to balance potency and solubility .

How do computational methods aid in drug design?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes under physiological conditions .
  • Quantum Mechanical Calculations : Optimize electronic properties of the trifluoromethyl group for target interactions .

How is stability under physiological conditions assessed?

Advanced Research Question

  • Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0) or plasma, monitoring degradation via HPLC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

What experimental designs are critical for SAR studies?

Advanced Research Question

  • Stepwise Substituent Variation : Synthesize analogs with systematic modifications (e.g., -OCH₃ → -CF₃, -Cl).
  • Bioassay Panels : Test against related targets (e.g., kinase isoforms) to evaluate selectivity .
  • Data Analysis : Apply multivariate regression to correlate structural features with activity .

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